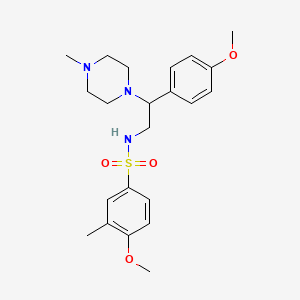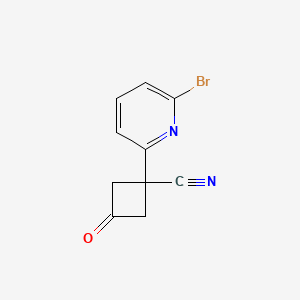
2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on related heterocyclic compounds indicates a broad interest in the synthesis of novel chemical entities that possess significant biological activities. For example, a study involved the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds showed inhibition of COX enzymes and had notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antiviral and Antibacterial Agents
Compounds with structural similarities to the specified benzamide have been synthesized and evaluated for their potential as antiviral and antibacterial agents. A study on imidazo[1,2-a]pyridines revealed their synthesis as potential antiulcer agents, although significant antisecretory activity was not observed, some compounds demonstrated cytoprotective properties (Starrett et al., 1989). Another research highlighted the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showing promise as antirhinovirus agents, which indicates the potential antiviral applications of structurally related compounds (Hamdouchi et al., 1999).
Anticancer Activities
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represent another significant area of research. These compounds showed cytotoxic effects on certain cancer cell lines, indicating the potential for related benzamides to be developed as anticancer therapies (Rahmouni et al., 2016).
Anti-Inflammatory Screening
Studies also include the synthesis and anti-inflammatory screening of mono and bis-alkoxyphthalimide linked benzimidazole derivatives. Some compounds exhibited significant anti-inflammatory activity, highlighting the therapeutic potential of related chemical structures in treating inflammation-related conditions (Prajapat & Talesara, 2016).
Insecticidal and Antibacterial Potential
Moreover, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation was investigated for their insecticidal and antibacterial potential, demonstrating the diverse biological activities that such compounds can exhibit (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-24-17(12-18(25-13)26-11-10-21-14(26)2)22-8-9-23-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLKZZUPVXZWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

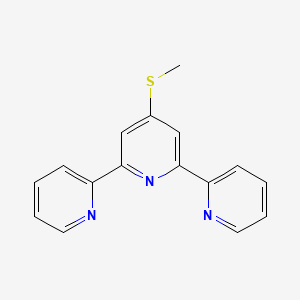
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)

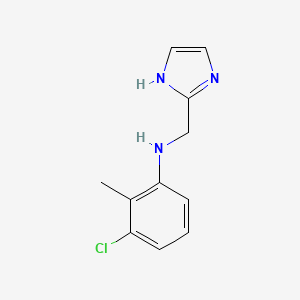

![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
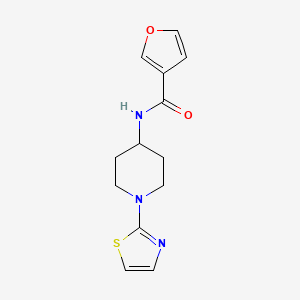
![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)
